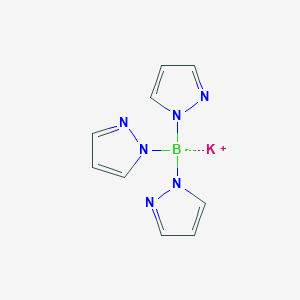
3-Methyl-2(1H)-pyridinethione
Descripción general
Descripción
3-Methyl-2(1H)-pyridinethione is a sulfur-containing heterocyclic compound that is part of the broader class of 2(1H)-pyridinethiones. These compounds are of interest due to their potential as intermediates in the synthesis of various heterocyclic systems, which can have applications in medicinal chemistry and materials science. The 2(1H)-pyridinethiones serve as starting materials for the synthesis of more complex structures, such as fused pyridines and thienopyridines .
Synthesis Analysis
The synthesis of 3-Methyl-2(1H)-pyridinethione and related compounds can be achieved through several routes. One approach involves the reaction of 3-formyl-2(1H)-pyridinethione with primary amines to yield novel imide bridged ring systems . Another method includes the treatment of 1,2,3-triarylpropenones with cyanothioacetamide to obtain 2-pyridinethiones in good yields . Additionally, nucleophilic substitution reactions have been employed to produce 2(1H)-pyridinethiones, which can then be alkylated to form S-alkyl derivatives . These synthetic routes highlight the versatility of 2(1H)-pyridinethiones as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of 3-Methyl-2(1H)-pyridinethione and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a dithiocine derivative was determined, revealing a "folded" configuration . In another study, the molecular structure and vibrational spectra of related imidazo[4,5-b]pyridine derivatives were investigated using density functional theory (DFT) and compared with X-ray data . These analyses provide insights into the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of 3-Methyl-2(1H)-pyridinethione encompasses a variety of reactions. For example, the compound can undergo bromination to yield substituted pyridines . It can also participate in annellation reactions to form fused heterocyclic systems, which are of significant interest in the development of new pharmaceuticals and materials . The versatility in chemical reactions underscores the utility of 3-Methyl-2(1H)-pyridinethione as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2(1H)-pyridinethione derivatives are influenced by their molecular structure. For instance, hydrogen bonding plays a significant role in the solid-state structure of related compounds, as seen in the formation of centrosymmetric dimers in the crystal structure of 1-hydroxy-2(1H)-pyridinethione . Mass spectrometry, infrared spectroscopy, and proton NMR spectroscopy have been used to study the properties of these compounds, providing valuable information on their stability, solubility, and electronic characteristics . Understanding these properties is essential for the practical application of these compounds in various fields.
Aplicaciones Científicas De Investigación
Organic Synthesis :
- "3-Methyl-2(1H)-pyridinethione" derivatives can be synthesized from 1,2,3-triarylpropenones, which are useful in organic chemistry for producing disulfides and (methylthio)pyridines (Paniagua et al., 2010).
- The synthesis of pyridinethione derivatives through nucleophilic substitution and their conversion into thieno[2,3-b]pyridines, demonstrating their utility in heterocyclic chemistry (Kaigorodova et al., 1999).
Coordination Chemistry :
- "3-Methyl-2(1H)-pyridinethione" compounds have been explored in the synthesis of nickel complexes, demonstrating their potential in coordination chemistry and catalysis (Vieira et al., 2008).
- The compound has been used in the study of zinc-binding groups for matrix metalloproteinase inhibitors, indicating its relevance in biochemical and medicinal applications (Puerta & Cohen, 2003).
Analytical Chemistry :
- Comparative analytical studies have been conducted using derivatives of "3-Methyl-2(1H)-pyridinethione" for selective determination of metal ions, highlighting its application in analytical chemistry (Edrissi et al., 1971).
Theoretical Chemistry :
- Studies on the tautomerization of "3-Methyl-2(1H)-pyridinethione" in aqueous solutions have been conducted using theoretical methods, providing insights into its chemical behavior in different environments (Du & Zhang, 2016).
Solid-State Chemistry :
- Research on the solid-state structure of pyridinethione derivatives, including "3-Methyl-2(1H)-pyridinethione," contributes to our understanding of molecular interactions and crystallography (Lian et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA .
Biochemical Pathways
Given its structural similarity to other pyridine derivatives, it may potentially influence pathways related to cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Based on its chemical structure, it may potentially interact with various cellular components, leading to changes in cellular function .
Propiedades
IUPAC Name |
3-methyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMAKPLZVHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418688 | |
| Record name | 3-Methyl-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2(1H)-pyridinethione | |
CAS RN |
18368-66-6 | |
| Record name | 3-Methyl-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18368-66-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Methylpyridine-2(1H)-thione interact with metal ions?
A1: 3-Methylpyridine-2(1H)-thione acts as a bidentate ligand, coordinating to metal ions through both its sulfur and oxygen atoms. Research on the compound Bis[1-hydroxy-3-methylpyridine-2(1H)-thionato-O, S]nickel(II) demonstrates this interaction. [] In this complex, the nickel ion is bound to two 3-Methylpyridine-2(1H)-thione molecules, each contributing one sulfur and one oxygen atom for coordination. This results in a slightly distorted planar geometry around the nickel ion. []
Q2: What is the crystal structure of 3-Methylpyridine-2(1H)-thione when bound to a biological target?
A2: While the provided abstracts do not contain information about the crystal structure of 3-Methylpyridine-2(1H)-thione bound to a biological target, one abstract mentions research on the compound bound to human carbonic anhydrase II (hCAII). [] Further investigation into this research could provide insights into the binding mode and structural characteristics of the complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















